3,7-Bis(2-hydroxyethyl)icaritin

Description

BenchChem offers high-quality 3,7-Bis(2-hydroxyethyl)icaritin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Bis(2-hydroxyethyl)icaritin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

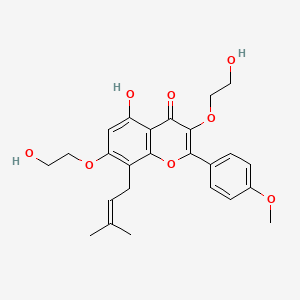

IUPAC Name |

5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJGVHRGWYENBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067198-74-6 |

Source

|

| Record name | 3,7-Bis(2-hydroxyethyl)icaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067198746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-BIS(2-HYDROXYETHYL)ICARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U58D99D1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 3,7-Bis(2-hydroxyethyl)icaritin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Bis(2-hydroxyethyl)icaritin is a synthetic derivative of icariin, a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, which have a long history in traditional Chinese medicine. The structural modification of adding two hydroxyethyl groups at the 3 and 7 positions of the icaritin backbone significantly enhances its solubility and biological activity compared to the parent compound.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of 3,7-Bis(2-hydroxyethyl)icaritin, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Potent and Selective PDE5 Inhibition

The principal mechanism of action of 3,7-Bis(2-hydroxyethyl)icaritin is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.

By inhibiting PDE5, 3,7-Bis(2-hydroxyethyl)icaritin prevents the degradation of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation and vasodilation.[2] This mechanism is central to its therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][2] In animal models, it has been demonstrated to prevent monocrotaline-induced pulmonary arterial hypertension through the activation of this NO/cGMP pathway.[1]

Signaling Pathway Diagram

References

In-Depth Technical Guide: 3,7-Bis(2-hydroxyethyl)icaritin

CAS Number: 1067198-74-6

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of 3,7-Bis(2-hydroxyethyl)icaritin, a semi-synthetic derivative of icaritin. This document consolidates critical data on its biochemical properties, synthesis, and key experimental findings, offering a valuable resource for professionals in pharmaceutical research and development.

Chemical and Physical Properties

3,7-Bis(2-hydroxyethyl)icaritin is a flavonoid derivative synthesized from icariin, a primary active component of plants from the Epimedium genus. The introduction of hydroxyethyl groups at the 3 and 7 positions of the icaritin backbone enhances its pharmacological profile compared to the parent compound.[1][2]

| Property | Value | Reference |

| CAS Number | 1067198-74-6 | [3][4][5] |

| Molecular Formula | C25H28O8 | [3] |

| Molecular Weight | 456.48 g/mol | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Appearance | Yellow powder | [6] |

Biological Activity and Mechanism of Action

The primary biological activity of 3,7-Bis(2-hydroxyethyl)icaritin is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 3,7-Bis(2-hydroxyethyl)icaritin leads to an accumulation of cGMP, which in turn activates the nitric oxide (NO)/cGMP signaling pathway.[1][2] This pathway plays a crucial role in vasodilation.

In Vitro PDE5 Inhibition

In vitro studies have demonstrated that 3,7-Bis(2-hydroxyethyl)icaritin is a highly potent inhibitor of human recombinant PDE5A1. Its inhibitory activity is comparable to that of sildenafil, a well-established PDE5 inhibitor.

| Compound | IC50 (nM) for PDE5A1 | Reference |

| 3,7-Bis(2-hydroxyethyl)icaritin | 75 | [7] |

| Sildenafil | 74 | [7] |

| Icariin (parent compound) | 5900 | [7] |

The data clearly indicates a significant enhancement in inhibitory potency of 3,7-Bis(2-hydroxyethyl)icaritin against PDE5A1, being approximately 80 times more potent than its parent compound, icariin.[7] Furthermore, studies have shown that it exhibits high selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE6 and cAMP-PDE, which is a desirable characteristic for reducing the potential for side effects.[7]

Signaling Pathway

The mechanism of action of 3,7-Bis(2-hydroxyethyl)icaritin is centered on the potentiation of the NO/cGMP signaling pathway.

Experimental Protocols

Synthesis of 3,7-Bis(2-hydroxyethyl)icaritin

The following protocol is adapted from the supplementary materials of a peer-reviewed publication.

Materials:

-

Icariin (95% purity)

-

2-Bromoethanol

-

Anhydrous Potassium Carbonate (K2CO3)

-

Dry Acetone

-

Dichloromethane (CH2Cl2)

-

Ethanol (EtOH)

-

Silica gel for flash column chromatography

Procedure:

-

A suspension of icariin (250 mg, 0.7 mmol), 2-bromoethanol (210 mg, 1.7 mmol), and anhydrous K2CO3 (240 mg, 1.7 mmol) in dry acetone (75 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is refluxed for 8 hours with constant stirring.

-

The hot reaction mixture is then filtered to remove insoluble salts.

-

The solvent from the filtrate is evaporated under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a mobile phase of CH2Cl2/acetone (9:1).

-

The fractions containing the desired product are collected and the solvent is evaporated.

-

The purified compound is crystallized from ethanol to yield 3,7-Bis(2-hydroxyethyl)icaritin as a yellow crystalline powder.

In Vitro PDE5A1 Inhibition Assay

The following is a generalized protocol based on methodologies for assessing PDE5A1 inhibitors.

Materials:

-

Human recombinant PDE5A1 enzyme

-

[3H]-cGMP (radiolabeled substrate)

-

Unlabeled cGMP

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

3,7-Bis(2-hydroxyethyl)icaritin and other test compounds

-

Scintillation cocktail and counter

Procedure:

-

The PDE5A1 enzyme is diluted to the desired concentration in the assay buffer.

-

Test compounds, including 3,7-Bis(2-hydroxyethyl)icaritin, are prepared in a range of concentrations.

-

In a microplate, the enzyme is incubated with the test compounds for a specified pre-incubation period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of a mixture of [3H]-cGMP and unlabeled cGMP.

-

The reaction is allowed to proceed for a defined time and is then terminated, often by the addition of a stop solution (e.g., perchloric acid).

-

The product of the enzymatic reaction, [3H]-GMP, is separated from the unreacted [3H]-cGMP using chromatography (e.g., ion-exchange chromatography).

-

The amount of [3H]-GMP produced is quantified using a scintillation counter.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Pulmonary Arterial Hypertension (PAH)

The monocrotaline-induced PAH model in rats is a standard preclinical model to evaluate the efficacy of potential therapeutic agents.

Animals:

-

Male Wistar or Sprague-Dawley rats

Materials:

-

Monocrotaline (MCT)

-

Vehicle for MCT (e.g., saline, adjusted to neutral pH)

-

3,7-Bis(2-hydroxyethyl)icaritin

-

Vehicle for test compound administration

Procedure:

-

PAH is induced in the rats by a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg).[8][9][10]

-

The animals are then monitored for the development of PAH over a period of several weeks (usually 3-4 weeks).

-

Following the induction of PAH, the rats are treated with 3,7-Bis(2-hydroxyethyl)icaritin or a vehicle control for a specified duration.

-

At the end of the treatment period, the efficacy of the compound is assessed by measuring various parameters, including:

-

Right ventricular systolic pressure (RVSP)

-

Right ventricular hypertrophy (Fulton's index: RV/[LV+S])

-

Pulmonary artery remodeling (histological analysis)

-

Potential Therapeutic Applications

Given its potent PDE5 inhibitory activity, 3,7-Bis(2-hydroxyethyl)icaritin has significant potential for the treatment of:

-

Erectile Dysfunction: By promoting vasodilation in the corpus cavernosum.

-

Pulmonary Arterial Hypertension: By reducing pulmonary vascular resistance and pressure.[2]

Conclusion

3,7-Bis(2-hydroxyethyl)icaritin is a promising semi-synthetic flavonoid with potent and selective PDE5 inhibitory activity. Its efficacy, comparable to sildenafil in in vitro assays, and its mechanism of action through the NO/cGMP pathway, make it a strong candidate for further preclinical and clinical development for conditions such as erectile dysfunction and pulmonary arterial hypertension. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound.

References

- 1. 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 | Benchchem [benchchem.com]

- 2. Buy 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 [smolecule.com]

- 3. 3,7-Bis(2-Hydroxyethyl)Icaritin | 1067198-74-6 [sbsgenetech.com]

- 4. 1067198-74-6|Icariin derivative|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 5. 3,7-Bis(2-hydroxyethyl)icaritin | C25H28O8 | CID 25058047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Preparation of 3,7-Bis(2-hydroxyethyl)icaritin - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Potent inhibition of human phosphodiesterase-5 by icariin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

3,7-Bis(2-hydroxyethyl)icaritin: A Technical Guide to a Potent and Selective PDE5 Inhibitor

Introduction

3,7-Bis(2-hydroxyethyl)icaritin is a semi-synthetic flavonoid derivative of icariin, the primary active component of herbs from the Epimedium genus.[1] Through targeted chemical modification—replacing the glycosidic moieties of icariin with hydroxyethyl groups—this compound has been engineered to exhibit significantly enhanced pharmacological properties.[1][2] Research has identified 3,7-Bis(2-hydroxyethyl)icaritin as a highly potent and selective inhibitor of phosphodiesterase-5 (PDE5), an enzyme critical in the regulation of smooth muscle tone and blood flow.[2][3] Its inhibitory potency is comparable to the well-established drug sildenafil, but it demonstrates a superior selectivity profile, suggesting a potentially lower risk of certain side effects.[2][4] This technical guide provides an in-depth overview of its synthesis, mechanism of action, quantitative data, and the experimental protocols used for its evaluation, tailored for researchers and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of 3,7-Bis(2-hydroxyethyl)icaritin is a clear example of strategic chemical modification to improve the therapeutic profile of a natural product.[1] The process involves the targeted alkylation of the icariin backbone to enhance its interaction with the PDE5 active site.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis for 3,7-Bis(2-hydroxyethyl)icaritin is achieved through the following procedure[5]:

-

Reactant Preparation : A suspension is prepared using icariin (e.g., 250 mg, 0.7 mmol), 2-bromoethanol (an alkylating agent, 210 mg, 1.7 mmol), and anhydrous potassium carbonate (K2CO3, 240 mg, 1.7 mmol) in a solvent of dry acetone (75 mL).[3][5]

-

Reaction : The stirred suspension is refluxed for approximately 8 hours to allow for the hydroxyethylation at the 3 and 7 positions.[5]

-

Filtration : The hot reaction mixture is filtered to remove the potassium carbonate and other insoluble byproducts.[5]

-

Solvent Evaporation : The solvent (acetone) is evaporated from the filtrate under reduced pressure.[5]

-

Purification : The resulting residue is purified using flash column chromatography on silica gel, typically with a mobile phase of dichloromethane/acetone (e.g., 9:1 ratio).[5]

-

Crystallization : The purified compound is crystallized from ethanol to yield a yellow crystalline powder.[5]

Characterization : The final product's structural integrity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to ensure the correct attachment of the hydroxyethyl groups.[1][5][6]

Mechanism of Action: PDE5 Inhibition

3,7-Bis(2-hydroxyethyl)icaritin exerts its pharmacological effects by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[3] This pathway is fundamental to vasodilation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.[7][8]

-

Signal Initiation : In response to stimuli (e.g., sexual stimulation), nitric oxide (NO) is released from nerve endings and endothelial cells.[8]

-

cGMP Production : NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) into cGMP.[8]

-

Smooth Muscle Relaxation : Elevated intracellular cGMP levels lead to a cascade of events that decrease intracellular calcium concentrations, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[8][9]

-

Signal Termination by PDE5 : The enzyme PDE5 specifically hydrolyzes and inactivates cGMP, terminating the vasodilatory signal and causing the smooth muscle to return to a contracted state.[8]

-

Inhibitory Action : 3,7-Bis(2-hydroxyethyl)icaritin acts as a competitive inhibitor, binding to the catalytic site of PDE5 and preventing the degradation of cGMP.[2][9] This leads to an accumulation of cGMP, amplifying and prolonging the NO-mediated signal, thereby enhancing vasodilation.[3][8]

Quantitative Analysis and Structure-Activity Relationship

Quantitative studies reveal that 3,7-Bis(2-hydroxyethyl)icaritin is a highly potent PDE5 inhibitor, with efficacy on par with sildenafil. The structural modifications from the parent compound, icariin, are directly responsible for this dramatic increase in activity.

Data Presentation: Comparative PDE5 Inhibitory Potency

| Compound | Target Enzyme | IC50 Value | Relative Potency vs. Icariin | Reference |

| 3,7-Bis(2-hydroxyethyl)icaritin | Human PDE5A1 | 75 nM | ~80x higher | ,[2] |

| Sildenafil | Human PDE5A1 | 74 nM | ~80x higher | ,[2] |

| Icariin | Human PDE5A1 | 5.9 µM (5900 nM) | 1x (Baseline) | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR)

The enhanced potency of 3,7-Bis(2-hydroxyethyl)icaritin is attributed to the replacement of bulky sugar groups with smaller, flexible hydroxyethyl groups.[1] These modifications are believed to facilitate a more favorable and stable interaction with the amino acid residues within the active site of the PDE5 enzyme.[1] This improved binding affinity is the primary reason for its ~80-fold increase in potency over icariin.[1][2][10]

Selectivity Profile

A crucial advantage of 3,7-Bis(2-hydroxyethyl)icaritin is its high selectivity for PDE5 over other phosphodiesterase isozymes, such as PDE6 (found in the retina) and cAMP-specific PDEs.[2] This selectivity is significantly greater than that of sildenafil.[2] Inhibition of PDE6 is associated with the visual disturbances reported as a side effect of less selective PDE5 inhibitors. The improved selectivity profile of 3,7-Bis(2-hydroxyethyl)icaritin suggests a lower potential for such off-target effects.[2][3]

Experimental Methodologies

The evaluation of 3,7-Bis(2-hydroxyethyl)icaritin involves a series of standardized in vitro and in vivo assays to determine its potency, selectivity, safety, and efficacy.

In Vitro PDE5 Inhibition Assay

This assay quantifies the compound's ability to inhibit the enzymatic activity of PDE5.

-

Enzyme Source : Human recombinant PDE5A1 is used to ensure specificity and reproducibility.[2]

-

Protocol :

-

The reaction is conducted in a 96-well plate format in a suitable assay buffer (e.g., Tris-HCl).

-

Serial dilutions of 3,7-Bis(2-hydroxyethyl)icaritin (and control inhibitors like sildenafil) are pre-incubated with the PDE5A1 enzyme for a defined period (e.g., 15-20 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding a known concentration of cGMP as the substrate.

-

The reaction is allowed to proceed for a specific time and then terminated.

-

The amount of remaining cGMP or the product (5'-GMP) is quantified. This can be done using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or mass spectrometry.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the compound's potential to cause cell death, providing an early indication of its safety profile.

-

Cell Line : Human fibroblast cells are often used to evaluate general cytotoxicity.[2]

-

Protocol :

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of 3,7-Bis(2-hydroxyethyl)icaritin for a specified duration (e.g., 24-48 hours).

-

After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

After a few hours of incubation, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to untreated control cells. Studies show 3,7-Bis(2-hydroxyethyl)icaritin lacks cytotoxicity in human fibroblasts.[2]

-

In Vivo Efficacy Study (Monocrotaline-Induced PAH Model)

This animal model is used to evaluate the therapeutic potential of the compound for conditions like pulmonary arterial hypertension (PAH).[3][11]

-

Model : Pulmonary hypertension is induced in rats by a single injection of monocrotaline.

-

Protocol :

-

Dosing : After PAH induction, rats are treated with multiple doses of 3,7-Bis(2-hydroxyethyl)icaritin (e.g., 10–100 mg/kg) or a vehicle control over a period of several weeks.[1] A positive control group treated with sildenafil is also included for comparison.[1]

-

Monitoring : Hemodynamic parameters, such as right ventricular systolic pressure (RVSP), are monitored throughout the study.

-

Endpoint Analysis : At the end of the study, key endpoints are measured. These include the right ventricular hypertrophy index (RVHI), which is the ratio of the right ventricle weight to the left ventricle plus septum weight, and molecular markers like cGMP levels in lung tissue.[1]

-

Conclusion

3,7-Bis(2-hydroxyethyl)icaritin stands out as a highly promising PDE5 inhibitor developed through the rational modification of a natural product. Its potent inhibitory activity, which is comparable to sildenafil, combined with a superior selectivity profile, marks it as a strong candidate for further drug development.[2] The lack of cytotoxicity observed in preliminary studies further enhances its therapeutic potential for treating conditions such as erectile dysfunction and pulmonary arterial hypertension.[2] The detailed methodologies and quantitative data presented in this guide underscore the compound's robust preclinical profile and provide a solid foundation for future research and clinical investigation.

References

- 1. 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 [smolecule.com]

- 4. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Preparation of 3,7-Bis(2-hydroxyethyl)icaritin - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: ICARITIN [orgspectroscopyint.blogspot.com]

- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Erectogenic and Neurotrophic Effects of Icariin, a Purified Extract of Horny Goat Weed (Epimedium spp.) In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1067198-74-6|Icariin derivative|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Icaritin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Icaritin, a prenylflavonoid aglycone derived from the herb Epimedium, has emerged as a promising scaffold in drug discovery, exhibiting a wide spectrum of pharmacological activities. Its derivatives have been the subject of extensive research, with modifications to its core structure leading to significant alterations in biological efficacy. This technical guide delves into the critical structure-activity relationships (SAR) of icaritin derivatives, with a primary focus on their anticancer potential, and expanding into their roles in neuroprotection and the management of osteoporosis. We provide a comprehensive overview of quantitative biological data, detailed experimental methodologies, and a visual representation of the key signaling pathways modulated by these compounds.

Anticancer Activity of Icaritin Derivatives: A Quantitative Overview

The anticancer activity of icaritin derivatives has been extensively studied, with a focus on their cytotoxic effects against various cancer cell lines. The primary sites for chemical modification on the icaritin scaffold are the hydroxyl groups at the C-3 and C-7 positions.[1]

Structure-Activity Relationship Insights

SAR studies have revealed several key trends:

-

Mono-substitution: Mono-substitution at either the C-3 or C-7 hydroxyl group can enhance the cytotoxic activity of icaritin. The C-3 hydroxyl group appears to be a particularly favorable site for modification.[1]

-

Glycosylation: The type of glycosyl group and the linker used to attach it significantly influence the anticancer potency of the derivatives.[2] For instance, mannose derivatives with varying aliphatic chain lengths have shown increased cytotoxicity against HepG2 and SK-OV-3 cells compared to the parent icaritin.[2]

-

Nitrogen-containing Moieties: The introduction of nitrogen-containing substituents has yielded potent anticancer agents. For example, compound 11c from one study demonstrated more potent activity against HepG2 and SMMC-7721 cells than both icaritin and the standard-of-care drug, sorafenib.[3]

-

Carboxylic Acid/Ester Groups: The addition of carboxylic acid or ester groups has also been a successful strategy. Derivatives 5b and 5d were found to be more cytotoxic to MCF-7 breast cancer cells than tamoxifen.[1] Notably, compound 5b was non-toxic to normal Vero cells, indicating a degree of selectivity.[1]

Tabulated Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activities (IC50 values) of various icaritin derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Icaritin Derivatives with Carboxylic Acid/Ester Groups [1]

| Compound | R1 | R2 | MCF-7 IC50 (µM) | MDA-MB-435s IC50 (µM) | A549 IC50 (µM) |

| Icaritin | H | H | 28.3 ± 2.1 | > 50 | > 50 |

| 2h | CO(CH2)2COOH | H | 15.2 ± 1.5 | 35.1 ± 2.8 | 42.3 ± 3.5 |

| 2j | CO(CH2)4COOH | H | 12.8 ± 1.1 | 29.8 ± 2.5 | 36.7 ± 3.1 |

| 5b | H | CO(CH2)2COOCH3 | 8.9 ± 0.7 | 18.2 ± 1.6 | 25.4 ± 2.2 |

| 5d | H | CO(CH2)4COOCH3 | 7.5 ± 0.6 | 15.7 ± 1.3 | 21.9 ± 1.8 |

| Tamoxifen | - | - | 10.1 ± 0.9 | - | - |

Table 2: Cytotoxicity of Nitrogen-Containing Icaritin Derivatives against Hepatocellular Carcinoma Cells [3]

| Compound | Cell Line | IC50 (µM) |

| Icaritin | HepG2 | 15.4 ± 1.2 |

| SMMC-7721 | 9.8 ± 0.8 | |

| 11c | HepG2 | 7.6 ± 0.6 |

| SMMC-7721 | 3.1 ± 0.2 | |

| Sorafenib | HepG2 | 8.5 ± 0.7 |

| SMMC-7721 | 4.2 ± 0.3 |

Table 3: Cytotoxicity of a DEPTOR Inhibitor Icaritin Derivative [4]

| Compound | Cell Line | IC50 (µM) |

| C3 | RPMI 8226 | 1.09 |

Neuroprotective and Anti-osteoporotic Activities

While the bulk of SAR research has concentrated on anticancer applications, icaritin and its derivatives also show promise in the fields of neuroprotection and osteoporosis.

Neuroprotection

Icaritin has been shown to possess neuroprotective properties.[5] However, comprehensive SAR studies on its derivatives in this context are less common. The neuroprotective effects of flavonoids, in general, are often attributed to their antioxidant and anti-inflammatory properties. Structural features such as the presence of a catechol group in the B ring and a 2,3-double bond in the C ring are considered important for these activities.[6] Further investigation is needed to delineate the specific structural requirements for the neuroprotective effects of icaritin derivatives.

Osteoporosis

Icaritin has demonstrated anti-osteoporotic effects by inhibiting osteoclast differentiation and reducing bone loss.[7][8] This activity is linked to the regulation of the RANKL signaling pathway. Phytoestrogens, including icaritin, are of interest for their potential to mitigate postmenopausal osteoporosis. The structural similarity of these compounds to estradiol allows them to interact with estrogen receptors.[9] The development of icaritin derivatives with enhanced affinity and selectivity for estrogen receptors could be a promising strategy for developing new anti-osteoporotic agents.

Key Signaling Pathways Modulated by Icaritin Derivatives

The biological effects of icaritin derivatives are mediated through their interaction with various intracellular signaling pathways.

Anticancer Signaling Pathways

Several key pathways are implicated in the anticancer effects of icaritin and its derivatives:

-

JAK/STAT3 Pathway: Icaritin has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis.[10]

-

AMPK/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. Some icaritin derivatives may exert their anticancer effects by modulating AMPK and/or mTOR signaling.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.

The following diagram illustrates a simplified overview of the JAK/STAT3 signaling pathway and its inhibition by icaritin.

References

- 1. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protective Effects of Flavonoids against Alzheimer’s Disease: Pathological Hypothesis, Potential Targets, and Structure–Activity Relationship [mdpi.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Phytoestrogens in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ejmoams.com [ejmoams.com]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3,7-Bis(2-hydroxyethyl)icaritin: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,7-Bis(2-hydroxyethyl)icaritin is a semi-synthetic derivative of icariin, a natural flavonoid extracted from plants of the Epimedium genus. This guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development. Notably, 3,7-Bis(2-hydroxyethyl)icaritin has demonstrated potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme critically involved in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This positions it as a promising candidate for therapeutic applications in conditions such as erectile dysfunction and pulmonary arterial hypertension. This document details the synthesis, in vitro efficacy, and in vivo preclinical findings, offering a technical resource for researchers and drug development professionals.

Discovery and Synthesis

The development of 3,7-Bis(2-hydroxyethyl)icaritin arose from efforts to improve the therapeutic properties of icariin, a natural compound with known biological activities but limited by poor solubility and metabolic instability.[1] Chemical modification of the icariin structure, specifically the replacement of sugar moieties with hydroxyethyl groups at the 3 and 7 positions of the icaritin backbone, led to the creation of this novel derivative.[1][2] This structural alteration was designed to enhance the compound's pharmacodynamic profile.[1][2]

Synthesis Protocol

A common method for the synthesis of 3,7-Bis(2-hydroxyethyl)icaritin involves the chemical modification of icariin.[1] The following protocol is based on a reported synthesis:

-

Reactants: A stirred suspension of icariin (95% purity), 2-bromoethanol, and anhydrous potassium carbonate (K2CO3) in dry acetone.

-

Reaction Conditions: The mixture is refluxed for 8 hours.

-

Purification: The hot reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (using a mobile phase of CH2Cl2/acetone, 9:1) and then crystallized from ethanol (EtOH).

This process yields 3,7-Bis(2-hydroxyethyl)icaritin as a yellow crystalline powder.

Mechanism of Action: Potent PDE5 Inhibition

The primary mechanism of action for 3,7-Bis(2-hydroxyethyl)icaritin is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the NO/cGMP signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, 3,7-Bis(2-hydroxyethyl)icaritin leads to an accumulation of cGMP, which in turn promotes vasodilation and relaxation of smooth muscle.[1]

The NO/cGMP Signaling Pathway

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for various physiological processes, including the regulation of blood flow. The pathway can be summarized as follows:

-

Nitric Oxide (NO) Production: In response to various stimuli, nitric oxide synthase (NOS) produces NO.

-

Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of proteins that cause a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.

-

PDE5-Mediated Degradation: Phosphodiesterase type 5 (PDE5) specifically hydrolyzes cGMP to guanosine monophosphate (GMP), thus terminating the signal.

Diagram of the NO/cGMP Signaling Pathway and the Action of 3,7-Bis(2-hydroxyethyl)icaritin

Caption: NO/cGMP pathway and inhibition by 3,7-Bis(2-hydroxyethyl)icaritin.

In Vitro Efficacy

PDE5A1 Inhibition Assay

-

Objective: To determine the inhibitory potency of 3,7-Bis(2-hydroxyethyl)icaritin against human recombinant phosphodiesterase-5A1 (PDE5A1).

-

General Protocol: While the specific protocol for 3,7-Bis(2-hydroxyethyl)icaritin is not detailed in the available literature, a general fluorescence polarization (FP)-based assay is commonly used for screening PDE5A1 inhibitors. The principle involves a fluorescein-labeled cGMP substrate. When PDE5A1 hydrolyzes the substrate, a binding agent that recognizes the resulting monophosphate creates a large, slow-rotating complex, leading to a high FP signal. Inhibitors of PDE5A1 prevent this hydrolysis, resulting in a low FP signal.

-

Reaction Setup: In a microplate, the test compound (3,7-Bis(2-hydroxyethyl)icaritin at various concentrations) is incubated with recombinant human PDE5A1 and the fluorescently labeled cGMP substrate in an appropriate assay buffer.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic activity.

-

Signal Detection: A binding agent is added, and after a further incubation period, the fluorescence polarization is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

-

Results: In vitro enzyme kinetic studies have shown that 3,7-Bis(2-hydroxyethyl)icaritin is a potent inhibitor of the PDE5A1 isozyme.[1][2]

| Compound | PDE5A1 IC50 (nM) | Potency vs. Icariin |

| 3,7-Bis(2-hydroxyethyl)icaritin | 75 | 80-fold more potent |

| Sildenafil | 74 | - |

| Icariin | 5900 | - |

Data sourced from Dell'Agli et al., 2008.

Selectivity

3,7-Bis(2-hydroxyethyl)icaritin has demonstrated a higher selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE6, when compared to sildenafil. This is a significant finding as the inhibition of PDE6 is associated with visual disturbances.

Cytotoxicity Assay

-

Objective: To assess the potential cytotoxic effects of 3,7-Bis(2-hydroxyethyl)icaritin on healthy cells.

-

General Protocol (MTT Assay on Human Fibroblasts):

-

Cell Seeding: Human fibroblast cells (e.g., NIH3T3) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 3,7-Bis(2-hydroxyethyl)icaritin and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

-

-

Results: Studies have indicated a lack of cytotoxicity of 3,7-Bis(2-hydroxyethyl)icaritin on human fibroblasts, suggesting a favorable safety profile at the cellular level.

Preclinical In Vivo Studies

The efficacy of 3,7-Bis(2-hydroxyethyl)icaritin has been evaluated in a rat model of monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH).

Monocrotaline-Induced PAH Model in Rats

-

Objective: To investigate the therapeutic effects of 3,7-Bis(2-hydroxyethyl)icaritin in a well-established animal model of pulmonary arterial hypertension.

-

Experimental Workflow:

Diagram of the In Vivo Experimental Workflow

Caption: Workflow of the in vivo study in the MCT-induced PAH rat model.

-

Results: 3,7-Bis(2-hydroxyethyl)icaritin demonstrated significant therapeutic effects in the MCT-induced PAH rat model.

| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) | Right Ventricle Hypertrophy Index (RVHI) | Pulmonary Artery Remodeling | Serum/Lung ET-1 Level | Serum/Lung NO and cGMP Levels | Lung eNOS Activation | Lung PDE5A Inhibition |

| MCT + Vehicle | Increased | Increased | Significant | Increased | Decreased | Decreased | Increased |

| MCT + ICT (10, 20, 40 mg/kg/d) | Reduced | Reduced | Reversed | Reversed | Reversed | Induced | Significant |

| MCT + Icariin (40 mg/kg/d) | Less effective than ICT | Less effective than ICT | Less effective than ICT | Less effective than ICT | Less effective than ICT | Less effective than ICT | Less effective than ICT |

| MCT + Sildenafil (25 mg/kg/d) | Reduced | Reduced | Reversed | Reversed | Reversed | Induced | Significant |

Data summarized from Lan et al., 2018.

Pharmacokinetics

Detailed pharmacokinetic data for 3,7-Bis(2-hydroxyethyl)icaritin, including parameters such as Cmax, Tmax, AUC, and half-life, are not extensively available in the public domain. However, studies on its parent compound, icaritin, in rats have shown that it is rapidly biotransformed, primarily into glucuronidated metabolites. The terminal half-life of icaritin was reported to be approximately 3.14 hours, while its main metabolite, glucuronidated icaritin, had a half-life of 4.51 hours. Further pharmacokinetic studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 3,7-Bis(2-hydroxyethyl)icaritin.

Conclusion and Future Directions

3,7-Bis(2-hydroxyethyl)icaritin has emerged as a promising semi-synthetic derivative of icariin with significantly enhanced inhibitory potency against PDE5. Its preclinical profile, characterized by potent in vitro efficacy, favorable selectivity, and demonstrated in vivo therapeutic effects in a model of pulmonary arterial hypertension, underscores its potential for further development. Future research should focus on a comprehensive pharmacokinetic and toxicological evaluation to establish a complete preclinical data package to support potential clinical investigations for erectile dysfunction and pulmonary arterial hypertension.

References

Unveiling the Therapeutic Potential of 3,7-Bis(2-hydroxyethyl)icaritin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Bis(2-hydroxyethyl)icaritin, a semi-synthetic derivative of the natural flavonoid icaritin, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the currently available in vitro and in vivo data on 3,7-Bis(2-hydroxyethyl)icaritin, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation. While its parent compound, icaritin, has been extensively studied for its anti-cancer properties, research on this specific derivative has primarily centered on its potent vasodilatory effects through the inhibition of phosphodiesterase-5 (PDE5).[1][2] This document aims to consolidate the existing scientific knowledge to aid researchers and drug development professionals in their understanding and potential future investigation of this promising molecule.

In Vitro Effects: Potent Phosphodiesterase-5 Inhibition

The primary in vitro activity identified for 3,7-Bis(2-hydroxyethyl)icaritin is its potent and selective inhibition of phosphodiesterase-5 (PDE5), an enzyme crucial in the regulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2]

Quantitative Data: PDE5A1 Inhibition

| Compound | IC50 (nM) | Potency vs. Icariin | Reference |

| 3,7-Bis(2-hydroxyethyl)icaritin | 75 | 80-fold higher | [3] |

| Sildenafil | 74 | - | [3] |

| Icariin | 5900 | - | [3] |

Experimental Protocol: PDE5A1 Inhibition Assay

While the specific protocol for 3,7-Bis(2-hydroxyethyl)icaritin is not detailed in the available literature, a general methodology for assessing PDE5A1 inhibition by icariin derivatives has been described.[3]

Objective: To determine the 50% inhibitory concentration (IC50) of 3,7-Bis(2-hydroxyethyl)icaritin on human recombinant phosphodiesterase-5A1 (PDE5A1).

Materials and Methods:

-

Enzyme Source: Human recombinant PDE5A1.

-

Substrate: [³H]cGMP (radiolabeled cyclic guanosine monophosphate).

-

Test Compound: 3,7-Bis(2-hydroxyethyl)icaritin dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Composition not specified, but would typically be a buffered solution at physiological pH (e.g., Tris-HCl).

-

Procedure:

-

The test compound is pre-incubated with the PDE5A1 enzyme at various concentrations.

-

The enzymatic reaction is initiated by the addition of the [³H]cGMP substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, typically by the addition of a stop solution.

-

The product of the enzymatic reaction, [³H]GMP, is separated from the unreacted substrate.

-

The amount of [³H]GMP is quantified using liquid scintillation counting.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Effects: Amelioration of Pulmonary Arterial Hypertension

The primary in vivo investigation of 3,7-Bis(2-hydroxyethyl)icaritin has been in a preclinical model of pulmonary arterial hypertension (PAH). The study demonstrated the compound's efficacy in preventing the progression of monocrotaline-induced PAH in rats.[1][2]

Quantitative Data: Effects on a Rat Model of Monocrotaline-Induced PAH

| Parameter | Control | Monocrotaline (MCT) | MCT + 3,7-Bis(2-hydroxyethyl)icaritin (10 mg/kg/d) | MCT + 3,7-Bis(2-hydroxyethyl)icaritin (20 mg/kg/d) | MCT + 3,7-Bis(2-hydroxyethyl)icaritin (40 mg/kg/d) | MCT + Sildenafil (25 mg/kg/d) | Reference |

| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Data not available | Significantly increased | Significantly reduced vs. MCT | Significantly reduced vs. MCT | Significantly reduced vs. MCT | Significantly reduced vs. MCT | [1][2] |

| Right Ventricular Hypertrophy Index (RVHI) | Data not available | Significantly increased | Significantly reduced vs. MCT | Significantly reduced vs. MCT | Significantly reduced vs. MCT | Significantly reduced vs. MCT | [1][2] |

| Serum Endothelin-1 (ET-1) | Data not available | Elevated | Reversed elevation | Reversed elevation | Reversed elevation | Reversed elevation | [2] |

| Serum Nitric Oxide (NO) | Data not available | Reduced | Reversed reduction | Reversed reduction | Reversed reduction | Reversed reduction | [2] |

| Lung Tissue cGMP | Data not available | Reduced | Reversed reduction | Reversed reduction | Reversed reduction | Reversed reduction | [2] |

Note: Specific numerical data from the study by Lan et al. were not available in the public domain at the time of this review. The table reflects the reported qualitative changes.

Experimental Protocol: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

The following protocol is based on the abstract of the study by Lan et al. (2018).[1][2]

Objective: To evaluate the in vivo efficacy of 3,7-Bis(2-hydroxyethyl)icaritin in a rat model of monocrotaline (MCT)-induced pulmonary arterial hypertension.

Animal Model: Male Sprague-Dawley rats.

Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg).

Experimental Groups:

-

Control Group (Vehicle)

-

MCT Model Group (MCT + Vehicle)

-

MCT + 3,7-Bis(2-hydroxyethyl)icaritin (10 mg/kg/day, intragastric administration)

-

MCT + 3,7-Bis(2-hydroxyethyl)icaritin (20 mg/kg/day, intragastric administration)

-

MCT + 3,7-Bis(2-hydroxyethyl)icaritin (40 mg/kg/day, intragastric administration)

-

MCT + Sildenafil (25 mg/kg/day, intragastric administration) - Positive Control

Treatment Duration: Typically 3 to 4 weeks following MCT administration.

Key Outcome Measures:

-

Hemodynamic Assessment: Measurement of mean pulmonary arterial pressure (mPAP) via right heart catheterization.

-

Right Ventricular Hypertrophy: Calculation of the Right Ventricular Hypertrophy Index (RVHI), which is the ratio of the right ventricular free wall weight to the left ventricular plus septal weight (RV/[LV+S]).

-

Histopathological Analysis: Assessment of pulmonary artery remodeling using hematoxylin and eosin (H&E) staining of lung tissue sections.

-

Biochemical Analysis:

-

Measurement of serum levels of endothelin-1 (ET-1) and nitric oxide (NO) using ELISA or other appropriate methods.

-

Quantification of cyclic guanosine monophosphate (cGMP) levels in lung tissue homogenates.

-

-

Western Blot Analysis: Determination of the protein expression levels of endothelial nitric oxide synthase (eNOS) and PDE5A in lung tissue lysates.

Signaling Pathways and Experimental Workflow

Signaling Pathway of 3,7-Bis(2-hydroxyethyl)icaritin in Pulmonary Arterial Hypertension

References

The Emerging Role of 3,7-Bis(2-hydroxyethyl)icaritin in Modulating the NO/cGMP Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,7-Bis(2-hydroxyethyl)icaritin, a semi-synthetic derivative of the natural flavonoid icariin, has garnered significant attention as a potent and selective inhibitor of phosphodiesterase-5 (PDE5).[1][2][3][4][5] This targeted inhibition leads to the modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a critical regulator of vasodilation and other physiological processes. This technical guide provides an in-depth analysis of 3,7-Bis(2-hydroxyethyl)icaritin, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this promising compound for therapeutic applications.

Introduction: The NO/cGMP Signaling Pathway and the Therapeutic Target

The NO/cGMP signaling pathway is a crucial intracellular cascade that mediates numerous physiological effects, most notably smooth muscle relaxation, which leads to vasodilation.[6][7] The pathway is initiated by the production of nitric oxide (NO), which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] The intracellular levels of cGMP are tightly regulated by phosphodiesterases (PDEs), a family of enzymes that hydrolyze cyclic nucleotides. PDE5 is the primary enzyme responsible for the degradation of cGMP in various tissues.[4]

By inhibiting PDE5, the degradation of cGMP is blocked, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6] This mechanism is the foundation for the therapeutic effects of established PDE5 inhibitors, such as sildenafil, in conditions like erectile dysfunction and pulmonary arterial hypertension.[2]

3,7-Bis(2-hydroxyethyl)icaritin has emerged as a highly potent PDE5 inhibitor, demonstrating comparable efficacy to sildenafil.[1][2][3][5] Its unique chemical structure, derived from the natural product icariin, offers a promising scaffold for the development of new therapeutics targeting the NO/cGMP pathway.[4][8]

Quantitative Data: In Vitro Efficacy of 3,7-Bis(2-hydroxyethyl)icaritin

The primary mechanism of action of 3,7-Bis(2-hydroxyethyl)icaritin is the potent and selective inhibition of PDE5A1. The following tables summarize the key quantitative data from in vitro studies, comparing its activity to its parent compound, icariin, and the well-established PDE5 inhibitor, sildenafil.

| Compound | Target | IC50 (nM) | Potency vs. Icariin | Reference |

| 3,7-Bis(2-hydroxyethyl)icaritin | Human PDE5A1 | 75 | ~80-fold more potent | [1][2][3][5] |

| Sildenafil | Human PDE5A1 | 74 | Not Applicable | [1][2][3][5] |

| Icariin | Human PDE5A1 | 5900 | Baseline | [1][3][5] |

| Table 1: Comparative PDE5A1 Inhibitory Activity |

| Compound | Selectivity vs. PDE6 | Selectivity vs. cAMP-PDE | Reference |

| 3,7-Bis(2-hydroxyethyl)icaritin | High | High | [1][3] |

| Sildenafil | Lower | Lower | [1][3] |

| Table 2: Selectivity Profile of 3,7-Bis(2-hydroxyethyl)icaritin |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 | Benchchem [benchchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]

- 6. Buy 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 [smolecule.com]

- 7. reprocell.com [reprocell.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

3,7-Bis(2-hydroxyethyl)icaritin: A Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Bis(2-hydroxyethyl)icaritin, a semi-synthetic derivative of the natural flavonoid icaritin, has garnered significant interest in pharmaceutical research due to its enhanced pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of its solubility and stability, crucial parameters for its development as a therapeutic agent. While specific quantitative data remains limited in publicly accessible literature, this document synthesizes available qualitative information, outlines standard experimental protocols for characterization, and details its mechanism of action through relevant signaling pathways.

Introduction

3,7-Bis(2-hydroxyethyl)icaritin is a molecule derived from icaritin, a primary bioactive flavonoid found in plants of the Epimedium genus. The parent compound, icaritin, exhibits a range of biological activities but is hampered by poor water solubility and metabolic instability, limiting its therapeutic potential.[1][2] The strategic addition of two hydroxyethyl groups at the 3 and 7 positions of the icaritin structure results in 3,7-Bis(2-hydroxyethyl)icaritin, a modification that significantly enhances its solubility and potency as a phosphodiesterase-5 (PDE5) inhibitor.[3][4][5][6] This guide focuses on the physicochemical properties of this promising derivative, specifically its solubility and stability profile, to aid researchers in its further investigation and formulation development.

Solubility Profile

The introduction of hydroxyethyl moieties improves the aqueous solubility of 3,7-Bis(2-hydroxyethyl)icaritin compared to its parent compound, icaritin.[7] Icaritin itself is known to be poorly soluble in water, with a reported solubility of less than 10 μg/mL at a pH of 7 or lower.[8] While direct quantitative solubility data for 3,7-Bis(2-hydroxyethyl)icaritin in various solvents is not extensively reported in peer-reviewed literature, the structural modification suggests a more favorable interaction with polar solvents.

Table 1: Qualitative Solubility Data and Comparison

| Compound | Solvent | Solubility | Reference |

| Icaritin | Water (pH ≤ 7) | < 10 μg/mL | [8] |

| Icaritin | Alkaline Solution (pH > 10) | Soluble | [8] |

| Icaritin | Methanol, Ethanol, DMSO | Soluble | [9] |

| 3,7-Bis(2-hydroxyethyl)icaritin | Aqueous Solutions | Enhanced compared to Icaritin | [7] |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical factor in its development. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions and shelf-life. While specific stability-indicating assays and forced degradation studies for 3,7-Bis(2-hydroxyethyl)icaritin are not detailed in the available literature, general protocols for flavonoids provide a framework for such investigations.

Table 2: General Conditions for Forced Degradation Studies of Flavonoids

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl, reflux for a specified time |

| Basic Hydrolysis | 0.1 M NaOH, reflux for a specified time |

| Oxidative Degradation | 3-30% H₂O₂, room temperature or elevated |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period |

| Photodegradation | Exposure to UV and/or visible light (ICH Q1B) |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the thermodynamic solubility of a compound.[1][10][11][12]

Objective: To determine the equilibrium solubility of 3,7-Bis(2-hydroxyethyl)icaritin in a specific solvent.

Materials:

-

3,7-Bis(2-hydroxyethyl)icaritin powder

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 3,7-Bis(2-hydroxyethyl)icaritin to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a supernatant aliquot and dilute it with a suitable solvent.

-

Quantify the concentration of 3,7-Bis(2-hydroxyethyl)icaritin in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility based on the dilution factor.

Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating method is crucial for accurately measuring the decrease of the active ingredient due to degradation.[13]

Objective: To develop an HPLC method that separates 3,7-Bis(2-hydroxyethyl)icaritin from its potential degradation products and to perform forced degradation studies.

Materials:

-

3,7-Bis(2-hydroxyethyl)icaritin

-

HPLC system with a UV detector

-

C18 column or other suitable stationary phase

-

Acetonitrile, methanol, water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

Procedure:

-

Method Development: Develop a reversed-phase HPLC method by optimizing mobile phase composition (e.g., acetonitrile/water gradient), pH, column temperature, and flow rate to achieve a sharp, symmetrical peak for 3,7-Bis(2-hydroxyethyl)icaritin with a reasonable retention time.

-

Forced Degradation:

-

Prepare solutions of 3,7-Bis(2-hydroxyethyl)icaritin in various stress conditions as outlined in Table 2.

-

Incubate the solutions for a defined period.

-

Neutralize the acidic and basic samples.

-

Analyze the stressed samples by the developed HPLC method.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Mechanism of Action and Signaling Pathway

3,7-Bis(2-hydroxyethyl)icaritin is a potent and selective inhibitor of phosphodiesterase-5 (PDE5).[3][4][5][6] PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 3,7-Bis(2-hydroxyethyl)icaritin leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum and pulmonary vasculature. This increase in cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation. This mechanism is central to its potential therapeutic applications in erectile dysfunction and pulmonary hypertension.[7]

Conclusion

3,7-Bis(2-hydroxyethyl)icaritin represents a promising advancement over its natural precursor, icaritin, primarily due to its improved solubility and enhanced PDE5 inhibitory activity. While comprehensive quantitative data on its solubility and stability are yet to be fully elucidated in the public domain, this guide provides a foundational understanding for researchers. The outlined experimental protocols offer a systematic approach to characterizing these critical parameters. Further investigation into the precise solubility in various pharmaceutically relevant solvents and a thorough stability analysis under forced degradation conditions are warranted to facilitate the translation of this potent compound into clinical applications.

References

- 1. enamine.net [enamine.net]

- 2. 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potent inhibition of human phosphodiesterase-5 by icariin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6 [smolecule.com]

- 8. Preparation, Characterization, and In Vivo Evaluation of Amorphous Icaritin Nanoparticles Prepared by a Reactive Precipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Icaritin | 118525-40-9 [chemicalbook.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Icaritin, the Core Moiety of 3,7-Bis(2-hydroxyethyl)icaritin, in Animal Models

Disclaimer: Direct pharmacokinetic studies on 3,7-Bis(2-hydroxyethyl)icaritin in animal models are not available in the current scientific literature. This technical guide therefore focuses on the pharmacokinetics of its parent compound, icaritin. The addition of two hydroxyethyl groups is expected to alter the polarity and metabolic profile, and thus the pharmacokinetic parameters of 3,7-Bis(2-hydroxyethyl)icaritin may differ significantly from those of icaritin.

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of icaritin in rodent models, intended for researchers, scientists, and drug development professionals.

Executive Summary

Icaritin, a key bioactive flavonoid derived from plants of the Epimedium genus, demonstrates complex pharmacokinetic behavior in animal models. Following administration, it undergoes rapid and extensive metabolism, primarily to glucuronidated conjugates. The oral bioavailability of the parent (free) icaritin is very low; however, when considering its metabolites, the total systemic exposure is significantly higher. The primary route of elimination appears to be biliary excretion.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of icaritin and its primary metabolite, glucuronidated icaritin (GICT), have been characterized in rats following various routes of administration.

Table 1: Pharmacokinetic Parameters of Icaritin (ICT) and Glucuronidated Icaritin (GICT) in Female Rats Following a Single Intraperitoneal Injection (40 mg/kg)

| Parameter | Icaritin (ICT) | Glucuronidated Icaritin (GICT) |

| Tmax (h) | 4 | 2 |

| Cmax (ng/mL) | 541.1 | 4236.7 |

| t1/2 (h) | 3.14 | 4.51 |

| AUC0-24h (ng·h/mL) | - | - |

Data from a study where icaritin was administered intraperitoneally to female rats. The AUC ratio of GICT to ICT was 5.92, indicating that icaritin is predominantly and rapidly biotransformed into its glucuronidated form[1].

Table 2: Pharmacokinetic Parameters of Free and Total Icaritin in Rats Following Intravenous and Intragastric Administration

| Administration Route | Analyte | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |

| Intravenous | Free Icaritin | 5 | - | 978 ± 107 | 422 ± 38 | 1.640 ± 0.767 |

| Intravenous | Total Icaritin | 5 | - | 2390 ± 295 | 3000 ± 932 | 3.82 ± 2.16 |

| Intragastric | Free Icaritin | 10 | 0.292 | 12.90 ± 5.77 | 12.00 ± 8.01 | 0.812 ± 0.263 |

| Intragastric | Total Icaritin | 10 | 0.292 | 3800 ± 1110 | 5760 ± 2200 | 2.73 ± 1.28 |

Total icaritin refers to the sum of icaritin and its phase II metabolites after enzymatic hydrolysis. The absolute bioavailability of free icaritin was found to be 1.42%, whereas that of total icaritin was 96.0%[2].

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of icaritin.

-

Species: Sprague-Dawley (SD) rats have been predominantly used in the cited pharmacokinetic studies of icaritin[2][3].

-

Gender: Studies have utilized both male and female rats, with some research indicating potential gender differences in tissue distribution[3][4].

-

Housing: Animals were typically housed in environmentally controlled conditions with free access to food and water before the experiments[3].

-

Formulation: Due to its poor water solubility, icaritin is often dissolved in a vehicle containing surfactants like Cremophor EL and PEG 400, along with organic solvents such as ethanol[1].

-

Routes of Administration:

-

Intraperitoneal (i.p.): A single dose of 40 mg/kg was administered to female rats to study metabolism and pharmacokinetics[1][5].

-

Intravenous (i.v.): A dose of 5 mg/kg was administered to rats to determine absolute bioavailability and clearance parameters[2].

-

Intragastric (i.g.) / Oral: A dose of 10 mg/kg was given to rats to assess oral absorption and bioavailability[2].

-

-

Blood Sampling: Blood samples were collected from the tail vein or other appropriate sites at various time points post-administration into heparinized tubes.

-

Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis[3].

-

Sample Pre-treatment: A protein precipitation method was commonly used for sample preparation. This involved adding acetonitrile to the plasma samples, followed by vortexing and centrifugation to remove precipitated proteins. The resulting supernatant was then collected for analysis[1][5]. For the determination of total icaritin, an enzymatic hydrolysis step using β-glucuronidase/sulfatase was performed before protein precipitation to convert conjugated metabolites back to the parent icaritin[6].

-

Technique: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the standard method for the sensitive and specific quantification of icaritin and its metabolites in biological matrices[1][5].

-

Chromatographic Separation: A C18 column was typically used with a gradient elution mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[1][3].

-

Mass Spectrometry Detection: Quantification was achieved using a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions were monitored for icaritin and its metabolites to ensure selectivity[1][5].

-

Validation: The analytical methods were validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect[1][5].

Metabolism and Excretion

Icaritin is extensively metabolized in rats. The primary metabolic pathway is glucuronidation, a phase II conjugation reaction, leading to the formation of glucuronidated icaritin (GICT) as the major metabolite found in plasma[1][5]. After oral administration, icaritin is rapidly absorbed and converted to its conjugated metabolites[6].

Excretion studies have shown that after intravenous administration, the majority of icaritin is excreted via the bile, with 68.05% of the dose recovered in the bile over 8 hours, of which only 0.15% was the parent compound. Urinary excretion is a minor pathway, accounting for about 3% of the dose over 24 hours[6].

Visualizations

Caption: Workflow for a typical pharmacokinetic study of icaritin in rats.

References

- 1. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of icaritin in rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral absorption and excretion of icaritin, an aglycone and also active metabolite of prenylflavonoids from the Chinese medicine Herba Epimedii in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Potency: 3,7-Bis(2-hydroxyethyl)icaritin versus Icariin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Icariin, a prenylated flavonol glycoside extracted from plants of the Epimedium genus, has long been investigated for its therapeutic properties, notably its inhibitory effects on phosphodiesterase type 5 (PDE5). However, its clinical application is often hampered by low oral bioavailability and modest potency.[1][2] To address these limitations, synthetic derivatives have been developed. This guide provides a detailed technical comparison of icariin and one of its most promising semi-synthetic derivatives, 3,7-Bis(2-hydroxyethyl)icaritin. Quantitative data, detailed experimental methodologies, and pathway visualizations are presented to offer a comprehensive understanding of their comparative potency and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Introduction: From Natural Flavonoid to Potent Synthetic Derivative

Icariin is the primary bioactive component of Herba Epimedii, a herb used for centuries in traditional Chinese medicine.[3] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase-5 (PDE5), an enzyme crucial in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4] However, the therapeutic efficacy of icariin is limited by factors including poor water solubility and low oral bioavailability, estimated to be around 12%.[1][2][5]

Chemical modification of the icariin structure has given rise to derivatives with enhanced pharmacological profiles.[3] 3,7-Bis(2-hydroxyethyl)icaritin is a semi-synthetic derivative created by replacing the sugar moieties at the 3 and 7 positions of the icaritin backbone with hydroxyethyl groups.[3][4] This structural alteration has been shown to dramatically increase its potency as a PDE5 inhibitor.[6][7]

Quantitative Comparison of PDE5A1 Inhibitory Potency

The most direct measure of the compounds' efficacy is their half-maximal inhibitory concentration (IC50) against the target enzyme, PDE5A1. The data clearly demonstrates the superior potency of the synthetic derivative.

| Compound | Target Enzyme | IC50 Value | Fold Increase in Potency vs. Icariin | Reference Compound (Sildenafil) IC50 |

| Icariin | Human PDE5A1 | 5.9 µM (5900 nM) | 1x | 74 nM |

| 3,7-Bis(2-hydroxyethyl)icaritin | Human PDE5A1 | 75 nM | ~80x | 74 nM |

Data compiled from multiple sources.[6][7][8][9]

The results show that 3,7-Bis(2-hydroxyethyl)icaritin is approximately 80 times more potent than its parent compound, icariin, in inhibiting PDE5A1.[3][8] Its potency is remarkably similar to that of sildenafil, a widely used medication for erectile dysfunction.[6][7][9]

Mechanism of Action: The NO/cGMP Signaling Pathway

Both icariin and its derivative exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these compounds lead to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[4] The enhanced potency of 3,7-Bis(2-hydroxyethyl)icaritin is attributed to a more favorable interaction with the active site of the PDE5 enzyme.[8]

Bioavailability and Metabolism of Icariin

A critical factor driving the development of icariin derivatives is the low oral bioavailability of the parent compound.[3] After oral administration, icariin is extensively metabolized by intestinal microflora.[2][10] This biotransformation involves the hydrolysis of glycosidic bonds, converting icariin into metabolites such as icariside II and icaritin.[2][10] These metabolites often exhibit greater biological activity than icariin itself, but the efficiency of this natural conversion is low.[8][9] The synthesis of derivatives like 3,7-Bis(2-hydroxyethyl)icaritin is a strategy to bypass this inefficient metabolic step and deliver a more potent molecule directly.

Experimental Protocols

Synthesis of 3,7-Bis(2-hydroxyethyl)icaritin from Icariin

The synthesis involves the chemical modification of icariin to replace the sugar moieties with hydroxyethyl groups.[3][4][11]

Materials and Reagents:

-

Icariin (purity ≥ 95%)

-

2-Bromoethanol

-

Anhydrous Potassium Carbonate (K2CO3)

-

Dry Acetone

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Acetone mixture)

-

Ethanol for crystallization

Procedure:

-

A suspension of icariin, 2-bromoethanol, and anhydrous K2CO3 is prepared in dry acetone.[11]

-

The reaction mixture is stirred and refluxed for approximately 8 hours.[11]

-

Following the reflux, the hot mixture is filtered to remove solid residues.[11]

-

The solvent (acetone) is evaporated from the filtrate under reduced pressure.[11]

-

The resulting residue is purified using flash column chromatography on silica gel.[11]

-

The purified compound is then crystallized from ethanol to yield 3,7-Bis(2-hydroxyethyl)icaritin as a yellow crystalline powder.[11]

In Vitro PDE5A1 Inhibition Assay

The inhibitory potency of the compounds is determined by measuring their effect on the enzymatic activity of PDE5A1 in vitro. This can be achieved using various methods, including radioassays or fluorescence polarization assays.[6][12][13]

Materials and Reagents:

-

Human recombinant PDE5A1 enzyme (expressed in a suitable cell line, e.g., COS-7 cells).[6][7]

-

Substrate: Cyclic guanosine monophosphate (cGMP). For radioassays, [3H]-cGMP is used.[12] For fluorescence assays, a fluorescein-labeled cGMP (cGMP-FAM) may be used.[13]

-

Test compounds (Icariin, 3,7-Bis(2-hydroxyethyl)icaritin) and reference inhibitor (Sildenafil) dissolved in DMSO.

-

Detection System: Scintillation counter for radioassays or a microplate reader capable of measuring fluorescence polarization.[13]

-

Stop Solution (e.g., perchloric acid) for terminating the reaction.[14]

General Procedure (Fluorescence Polarization Principle):

-

The PDE5A1 enzyme is diluted to the desired concentration in the assay buffer.

-

Serial dilutions of the test compounds and the reference inhibitor are prepared. The final DMSO concentration should typically not exceed 1%.[13]

-

The enzyme, assay buffer, and test compound are added to the wells of a 96-well microplate and pre-incubated.

-

The enzymatic reaction is initiated by adding the fluorescently labeled substrate (e.g., cGMP-FAM).[13] The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[14]

-